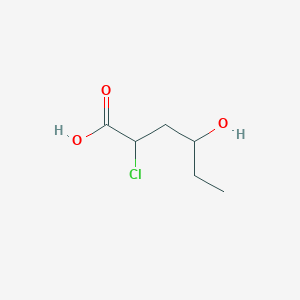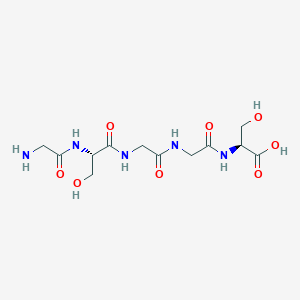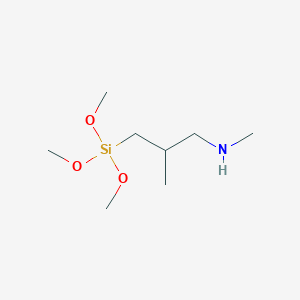![molecular formula C14H11N3O4S B14254788 1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings
Vorbereitungsmethoden
The synthesis of 1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives.
Introduction of the Methyl Group: Methylation reactions using methyl iodide or similar reagents can be employed.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or acids.
Substitution: The nitro and phenylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, alcohols, and sulfonamide compounds.
Wissenschaftliche Forschungsanwendungen
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential use in the treatment of cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-: This compound is unique due to the presence of the phenylsulfonyl group, which enhances its chemical reactivity and biological activity.
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(methylsulfonyl)-: Similar in structure but with a methylsulfonyl group instead of a phenylsulfonyl group, leading to different chemical and biological properties.
1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(ethylsulfonyl)-: Another similar compound with an ethylsulfonyl group, which may affect its solubility and reactivity.
The uniqueness of 1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Eigenschaften
Molekularformel |
C14H11N3O4S |
|---|---|
Molekulargewicht |
317.32 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-6-methyl-4-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11N3O4S/c1-10-9-13(17(18)19)12-7-8-16(14(12)15-10)22(20,21)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
OFJUMZMXCPZKSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
![Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14254740.png)
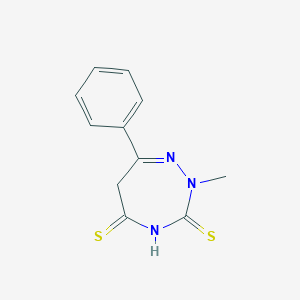
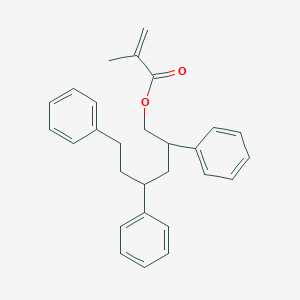
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)

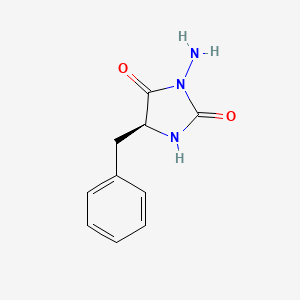
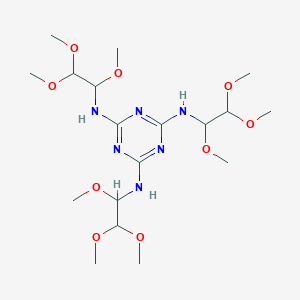
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
